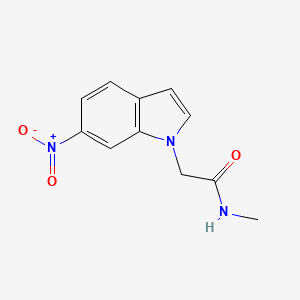

N-Methyl-2-(6-nitro-1H-indol-1-yl)acetamide

Description

N-Methyl-2-(6-nitro-1H-indol-1-yl)acetamide is a nitro-substituted indole derivative featuring an N-methyl acetamide group at the indole’s 1-position. Its molecular formula is C₁₁H₁₁N₃O₃, with a molecular weight of 233.23 g/mol.

Properties

IUPAC Name |

N-methyl-2-(6-nitroindol-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O3/c1-12-11(15)7-13-5-4-8-2-3-9(14(16)17)6-10(8)13/h2-6H,7H2,1H3,(H,12,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUCYAEGPCIAFOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CN1C=CC2=C1C=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-2-(6-nitro-1H-indol-1-yl)acetamide typically involves the following steps:

Nitration of Indole: The starting material, indole, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 6-position.

N-Methylation: The nitrated indole is then subjected to N-methylation using methyl iodide in the presence of a base such as potassium carbonate.

Acetylation: The final step involves the acetylation of the N-methylated indole using acetic anhydride to form N-Methyl-2-(6-nitro-1H-indol-1-yl)acetamide.

Industrial Production Methods

In an industrial setting, the production of N-Methyl-2-(6-nitro-1H-indol-1-yl)acetamide may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for nitration and methylation steps, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-2-(6-nitro-1H-indol-1-yl)acetamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

Oxidation: The indole ring can be oxidized under specific conditions to form various oxidation products.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Substitution: Nucleophiles such as amines or thiols, in the presence of a base.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products

Reduction: N-Methyl-2-(6-amino-1H-indol-1-yl)acetamide.

Substitution: Various substituted indole derivatives depending on the nucleophile used.

Oxidation: Oxidized indole derivatives.

Scientific Research Applications

Synthesis of N-Methyl-2-(6-nitro-1H-indol-1-yl)acetamide

The compound can be synthesized through various methods, often involving the reaction of 6-nitroindole derivatives with acetic anhydride or acetyl chloride in the presence of a base. The general synthetic route includes:

- Nitration of Indole : Starting with indole, nitration is performed to introduce the nitro group at the 6-position.

- Acetylation : The resulting nitroindole is then reacted with methylamine or other amines to form the acetamide derivative.

Anticancer Properties

Recent studies have highlighted the antiproliferative effects of N-Methyl-2-(6-nitro-1H-indol-1-yl)acetamide against various cancer cell lines. For instance, compounds derived from similar structures have shown promising results:

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and HT-29 (colon cancer).

- IC50 Values : Some derivatives demonstrated IC50 values in the low micromolar range, indicating strong inhibitory effects on cell growth.

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 7d | HeLa | 0.52 |

| 7d | MCF-7 | 0.34 |

| 7d | HT-29 | 0.86 |

These findings suggest that N-Methyl-2-(6-nitro-1H-indol-1-yl)acetamide could serve as a lead compound for developing new anticancer agents due to its ability to induce apoptosis and inhibit tubulin polymerization, akin to established chemotherapeutics like colchicine .

Mechanistic Insights

Mechanistic studies indicate that this compound may exert its effects through several pathways:

- Apoptosis Induction : The compound triggers programmed cell death in a dose-dependent manner.

- Cell Cycle Arrest : It has been observed to arrest cells in the G2/M phase of the cell cycle.

- Tubulin Inhibition : The compound inhibits tubulin polymerization, disrupting microtubule dynamics essential for cell division.

Case Studies

Several case studies have documented the synthesis and biological evaluation of related compounds that provide insights into the potential applications of N-Methyl-2-(6-nitro-1H-indol-1-yl)acetamide:

- Study on Antiproliferative Activity :

- Structure-Based Optimization :

Mechanism of Action

The mechanism of action of N-Methyl-2-(6-nitro-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The indole ring can also bind to specific receptors or enzymes, modulating their activity and resulting in therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and similarities:

Key Comparative Insights

Substituent Position and Electronic Effects: The 6-nitro group in the target compound contrasts with 6-chloro () and 4-methyl (). Nitro’s strong electron-withdrawing nature may reduce indole’s nucleophilicity compared to methyl (electron-donating) or chloro (moderately electron-withdrawing). This impacts reactivity in further functionalization or binding interactions .

Thioamide linkages () introduce sulfur, altering hydrogen-bonding capacity and metabolic stability.

Core Structure Variations :

- Replacement of indole with pyrazole () or dihydroindole () modifies aromaticity and planarity, affecting target selectivity. For example, CE2’s pyrazole core () is critical for insecticidal activity, whereas indole derivatives may target neurological or antioxidant pathways .

Biological and Synthetic Relevance: Antioxidant activity in hydroxyimino derivatives () is linked to oxime groups, whereas nitro groups are more commonly associated with antimicrobial or cytotoxic effects. Peptide synthesis intermediates () utilize chiral acetamides, highlighting the role of stereochemistry in bioactive molecule design.

Biological Activity

N-Methyl-2-(6-nitro-1H-indol-1-yl)acetamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, mechanisms of action, and potential therapeutic applications.

N-Methyl-2-(6-nitro-1H-indol-1-yl)acetamide can be synthesized through various chemical reactions involving indole derivatives. The nitro group in the compound plays a crucial role in its biological activity, as it can undergo bioreduction to form reactive intermediates that interact with cellular components. This compound serves as a building block for synthesizing other indole derivatives, which are known for their pharmacological properties.

The mechanism of action of N-Methyl-2-(6-nitro-1H-indol-1-yl)acetamide primarily involves its interaction with specific molecular targets, including enzymes and receptors. The indole ring structure allows for binding to various biological targets, modulating their activity. Notably, the compound has been shown to affect tubulin polymerization, similar to colchicine, leading to cell cycle arrest and apoptosis in cancer cells .

Antimicrobial Activity

N-Methyl-2-(6-nitro-1H-indol-1-yl)acetamide has demonstrated significant antimicrobial properties against various bacterial and fungal strains. Studies have reported minimum inhibitory concentration (MIC) values indicating its effectiveness:

| Microorganism | MIC (mg/mL) |

|---|---|

| E. coli | 0.0195 |

| Bacillus mycoides | 0.0048 |

| C. albicans | 0.0048 |

These results suggest that the compound may be a promising candidate for developing new antimicrobial agents .

Anticancer Activity

Research has highlighted the anticancer potential of N-Methyl-2-(6-nitro-1H-indol-1-yl)acetamide through various studies focusing on its antiproliferative effects on cancer cell lines such as HeLa, MCF-7, and HT-29. The compound exhibited notable IC50 values:

| Cell Line | IC50 (μM) |

|---|---|

| HeLa | 0.52 |

| MCF-7 | 0.34 |

| HT-29 | 0.86 |

Mechanistic studies indicated that this compound induces apoptosis in a dose-dependent manner and arrests the cell cycle at the G2/M phase, demonstrating its potential as a tubulin polymerization inhibitor .

Case Study 1: Anticancer Efficacy

In a study published in MDPI, researchers synthesized a series of indole derivatives, including N-Methyl-2-(6-nitro-1H-indol-1-yl)acetamide, and evaluated their antiproliferative activities against various cancer cell lines. The findings confirmed that the compound significantly inhibited cancer cell growth and induced apoptosis, underscoring its therapeutic potential in oncology .

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial activity of N-Methyl-2-(6-nitro-1H-indol-1-yl)acetamide against multidrug-resistant strains. The study revealed that this compound exhibited higher activity against Gram-positive pathogens compared to Gram-negative ones, suggesting its utility in treating infections caused by resistant bacteria .

Q & A

Q. What are the optimal synthetic routes and critical reaction parameters for synthesizing N-Methyl-2-(6-nitro-1H-indol-1-yl)acetamide?

Methodological Answer: The synthesis of this compound requires precise control of reaction conditions. Key parameters include:

- Temperature: Reactions are typically conducted at 60–80°C to balance yield and purity .

- Solvent System: Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates, while dichloromethane is used for purification .

- Catalysts: Copper(I) iodide or palladium-based catalysts may accelerate coupling reactions involving indole derivatives .

- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) are standard .

Critical Step: Nitration of the indole ring at the 6-position requires controlled HNO₃/H₂SO₄ conditions to avoid over-nitration .

Q. Which analytical techniques are essential for confirming the molecular structure and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹H/¹³C-NMR: Assigns proton environments (e.g., methyl groups at δ 2.8–3.2 ppm, nitro groups at δ 8.1–8.5 ppm) and confirms acetamide connectivity .

- 2D NMR (COSY, HSQC): Resolves overlapping signals in complex indole derivatives .

- Mass Spectrometry (HRMS): Validates molecular formula (e.g., [M+H]⁺ calculated for C₁₁H₁₂N₃O₃: 234.0878) .

- X-ray Crystallography: SHELX software refines crystal structures to confirm stereochemistry and nitro-group orientation .

Q. How should researchers design initial biological screening assays for this compound?

Methodological Answer:

- Anticancer Activity:

- Use MTT assays on cancer cell lines (e.g., MCF-7, HepG2) with positive controls (e.g., doxorubicin). Report IC₅₀ values and compare with similar indole derivatives .

- Antimicrobial Screening:

- Follow CLSI guidelines for MIC determination against S. aureus (ATCC 25923) and C. albicans (ATCC 90028) .

- Dose-Response Curves: Use logarithmic concentrations (0.1–100 µM) and triplicate runs to ensure reproducibility .

Advanced Research Questions

Q. What strategies can address contradictions in reported biological activity data (e.g., IC₅₀ variations)?

Methodological Answer:

- Standardized Protocols: Ensure consistent cell passage numbers, serum concentrations, and incubation times across labs .

- Comparative Studies: Test the compound alongside structurally similar analogs (e.g., 6-fluoro or 5-methoxy indole derivatives) to isolate substituent effects .

- Data Normalization: Use Z-factor analysis to account for plate-to-plate variability in high-throughput screens .

- Meta-Analysis: Aggregate data from multiple studies using tools like RevMan to identify outliers and consensus trends .

Q. How can computational modeling elucidate the mechanism of action and target interactions?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to predict binding affinities with targets like Bcl-2 or KRASG12C .

- Molecular Dynamics (MD): Simulate ligand-protein interactions (100 ns trajectories) to assess stability of the nitro-indole moiety in hydrophobic pockets .

- QSAR Models: Corrogate substituent effects (e.g., nitro vs. methoxy groups) on bioactivity using descriptors like logP and polar surface area .

Q. What experimental approaches optimize the compound’s pharmacokinetic properties?

Methodological Answer:

- Solubility Enhancement: Co-solvent systems (PEG-400/water) or nanoformulations (liposomes) improve bioavailability .

- Metabolic Stability: Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS to identify vulnerable sites (e.g., acetamide hydrolysis) .

- Plasma Protein Binding: Use equilibrium dialysis to measure unbound fraction, critical for dose adjustment .

Q. How can structural modifications enhance selectivity and reduce off-target effects?

Methodological Answer:

- Bioisosteric Replacement: Substitute the nitro group with a trifluoromethyl (-CF₃) to balance electron-withdrawing effects and metabolic stability .

- Scaffold Hopping: Replace the indole core with azaindole or benzimidazole to explore new target interactions .

- Proteolysis-Targeting Chimeras (PROTACs): Conjugate the compound to E3 ligase ligands to degrade specific oncoproteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.